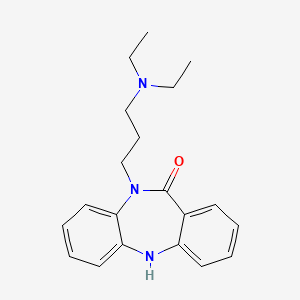![molecular formula C20H18O6 B13829451 (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ErythrininG is a chemical compound that belongs to the class of erythrina alkaloids. These alkaloids are known for their diverse biological activities, including neuromuscular blocking properties. ErythrininG is derived from species of the Erythrina plant, which has been traditionally used for its medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ErythrininG involves several steps, starting from the extraction of alkaloids from Erythrina species. The key steps include:
Extraction: Alkaloids are extracted from the plant material using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate ErythrininG.
Purification: Further purification is achieved using recrystallization or other purification methods.
Industrial Production Methods
Industrial production of ErythrininG follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated chromatography: For efficient isolation and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
ErythrininG undergoes various chemical reactions, including:
Oxidation: ErythrininG can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of ErythrininG.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted ErythrininG compounds.
Wissenschaftliche Forschungsanwendungen
ErythrininG has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its neuromuscular blocking properties and potential therapeutic uses.
Medicine: Explored for its potential in treating conditions like muscle spasms and other neuromuscular disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
ErythrininG exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves:
Binding to receptors: ErythrininG binds to nicotinic acetylcholine receptors at the neuromuscular junction.
Inhibition of neurotransmission: This binding inhibits the transmission of nerve impulses, leading to muscle relaxation.
Pathways involved: The inhibition of acetylcholine release and subsequent muscle contraction.
Vergleich Mit ähnlichen Verbindungen
ErythrininG is compared with other erythrina alkaloids, such as:
Erythroidine: Similar neuromuscular blocking properties but different potency.
Erythramine: Shares structural similarities but has distinct pharmacological effects.
Erythraline: Another erythrina alkaloid with unique biological activities.
Uniqueness
ErythrininG stands out due to its specific binding affinity and potency in neuromuscular blocking, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H18O6 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
HFVFEMFAVPWVDX-MRXNPFEDSA-N |
Isomerische SMILES |
CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Kanonische SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


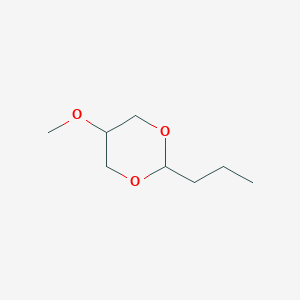
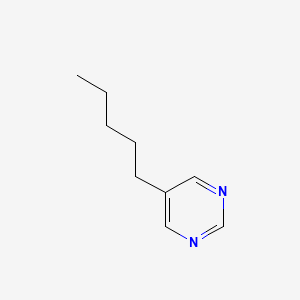

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

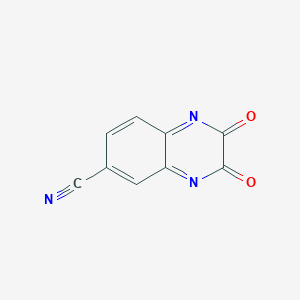
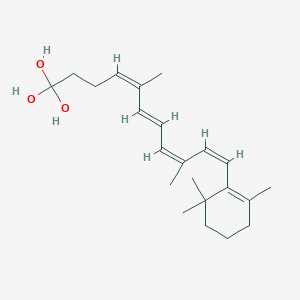
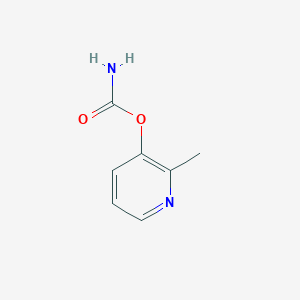
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
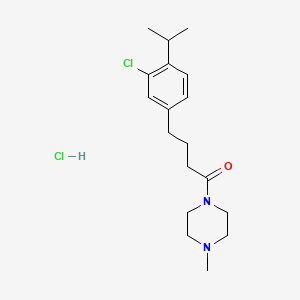
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
